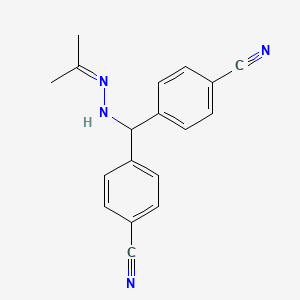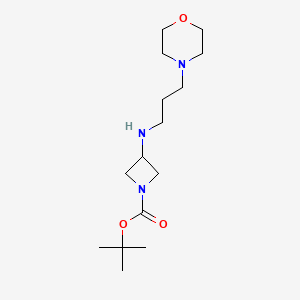
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Malonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: The free amine derivative of the pyrrolidine ring.
Applications De Recherche Scientifique
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate depends on its specific application. In general, the compound can act as a building block for the synthesis of molecules that interact with biological targets such as enzymes, receptors, and ion channels. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinol
- ®-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Uniqueness
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and malonate esters. This combination provides versatility in synthetic applications, allowing for the preparation of a wide range of derivatives with potential biological activity.
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
diethyl 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioate |
InChI |
InChI=1S/C16H27NO6/c1-6-21-13(18)12(14(19)22-7-2)11-8-9-17(10-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-/m0/s1 |
Clé InChI |
NWLAFMBCHTXSOY-NSHDSACASA-N |
SMILES isomérique |
CCOC(=O)C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)







